
Gadolinium (III) acetylacetonate hydrate (99.9%-Gd) (REO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium (III) acetylacetonate hydrate (99.9%-Gd) (REO) is a chemical compound that is widely used in a variety of scientific research applications. It is a coordination complex of gadolinium (III) and acetylacetonate anion, and is composed of two molecules of acetylacetonate with one gadolinium (III) ion. It is soluble in water and has a low melting point of about 126°C. It has a variety of useful properties, including strong magnetic susceptibility, paramagnetic behavior, and high solubility in organic solvents.
Scientific Research Applications
Composition and Fluorescence
Gadolinium (III) acetylacetonate derivatives exhibit unique composition and fluorescence properties when synthesized via the solvothermal method. This makes them suitable for optical applications, including materials science and photonics, due to their distinctive luminescent characteristics (Lv, Zhang, Chen, & Ma, 2017).
Dielectric Properties
Research on β-Gd2(MoO4)3 thin films prepared by chemical solution deposition using Gadolinium acetylacetonate hydrate shows promising dielectric properties. These films have applications in electronics and photonics, indicating the potential for Gadolinium (III) acetylacetonate hydrate in advanced material synthesis (Ko, Mourey, Clark, & Trolier-McKinstry, 2010).
Decomposition and Nanoparticle Synthesis
The decomposition of Gadolinium acetylacetonate has been studied, showing that it undergoes multiple decomposition steps leading to the formation of Gd2O3 nanoparticles. This process is vital for the production of nanoparticles with specific applications in catalysis and materials science (Mahfouz, Ahmed, & Alshammari, 2014).
Hydrolysis and Sol-Gel Formation
The hydrolysis rate of Gadolinium and cerium acetylacetonates has been analyzed, suggesting a significant impact on the sol-gel formation of gadolinia-doped ceria. This finding is relevant for the development of fuel cells and other energy-related applications (Shen & Shaw, 2010).
Optical and Magnetic Resonance Imaging (MRI) Applications
Gadolinium phosphate nanocubes synthesized from Gadolinium acetylacetonate exhibit properties suitable for optical imaging and MRI, highlighting the compound's role in biomedical imaging and diagnostics (Rodriguez-Liviano et al., 2013).
Magnetocaloric Effect
Gadolinium acetate derivatives derived from Gadolinium acetylacetonate demonstrate a significant magnetocaloric effect, making them applicable in magnetic refrigeration technologies (Guo et al., 2012).
Mechanism of Action
Target of Action
Gadolinium (III) acetylacetonate hydrate, also known as gadolinium(3+);pentane-2,4-dione, is a coordination compound with the formula Gd(C5H7O2)3 · xH2O
Mode of Action
This interaction can lead to changes in the biomolecule’s structure and function .
Biochemical Pathways
It’s known that gadolinium compounds can affect various biochemical processes, including enzymatic reactions and signal transduction pathways, due to their ability to bind to proteins and other biomolecules .
Pharmacokinetics
It’s known that the bioavailability of gadolinium compounds can be influenced by factors such as their chemical form, route of administration, and the presence of carrier molecules .
Result of Action
It’s known that the interaction of gadolinium compounds with biomolecules can lead to changes in cellular processes, potentially affecting cell function .
Action Environment
The action, efficacy, and stability of Gadolinium (III) acetylacetonate hydrate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other ions or molecules, and the specific biological context in which the compound is acting .
Safety and Hazards
Gadolinium (III) acetylacetonate hydrate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Future Directions
Properties
IUPAC Name |
gadolinium(3+);pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Gd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXQIZIMGZZIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21GdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14284-87-8 |
Source


|
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14284-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

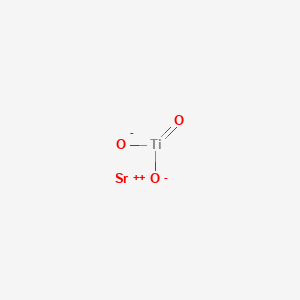
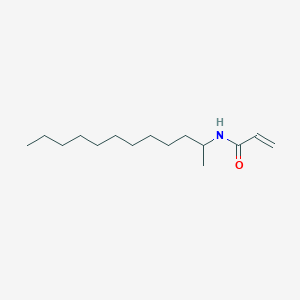

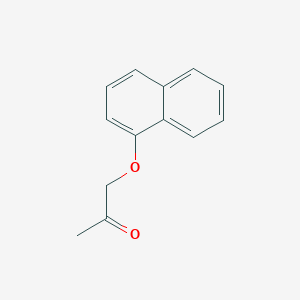
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
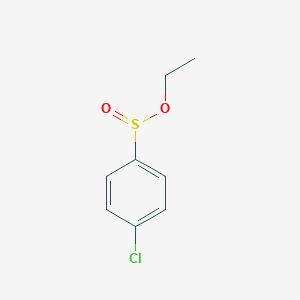

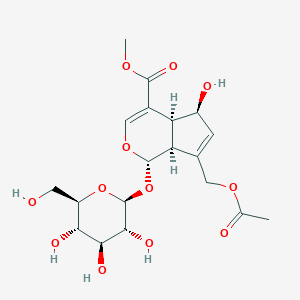
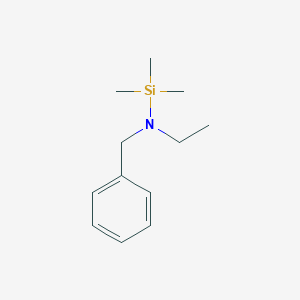
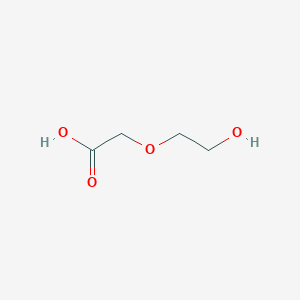

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

